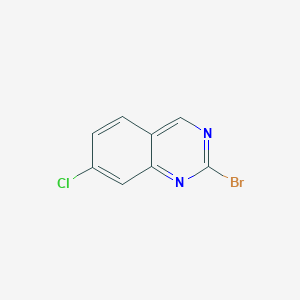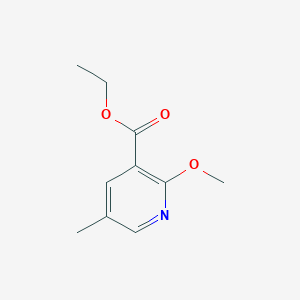
2-Bromo-7-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-chloroquinazoline is a heterocyclic compound with the molecular formula C8H4BrClN2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as a pharmaceutical intermediate, playing a crucial role in the synthesis of various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloroquinazoline typically involves the following steps :
Starting Materials: 2-amino-4-bromo-benzaldehyde and urea.
Reaction Conditions: The mixture is heated to 180°C for 2 hours in an oil bath.
Intermediate Formation: The reaction mixture is cooled, and water is added to precipitate the intermediate 7-bromoquinazolin-2(1H)-one.
Final Product Formation: The intermediate is then reacted with phosphorus oxychloride (POCl3) at 110°C for 3 hours under nitrogen atmosphere. The reaction mixture is cooled and extracted with ethyl acetate to obtain the crude product, which is purified by chromatography.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-7-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can be used to modify the quinazoline ring structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with an amine nucleophile can yield aminoquinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-chloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-chloroquinazoline is primarily related to its ability to interact with specific molecular targets. These interactions often involve:
Inhibition of Enzymes: The compound can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinazoline: Similar structure but lacks the bromine atom.
7-Bromoquinazoline: Similar structure but lacks the chlorine atom.
2,4-Dichloroquinazoline: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness: 2-Bromo-7-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H4BrClN2 |
|---|---|
Molekulargewicht |
243.49 g/mol |
IUPAC-Name |
2-bromo-7-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |
InChI-Schlüssel |
GSYLBDCQNYKSEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(N=C2C=C1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)


![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)






